2-Amino-5-fluoro-3-methylbenzenethiol

Crystal Engineering Supramolecular Chemistry Hydrogen Bonding

2-Amino-5-fluoro-3-methylbenzenethiol (CAS 211868-21-2) is a multifunctional aromatic building block with the molecular formula C7H8FNS and a molecular weight of 157.21 g/mol. The compound features a distinctive 1,2,3,5-substitution pattern comprising an amino group at the 2-position, a thiol group at the 1-position, a methyl substituent at the 3-position, and a fluorine atom at the 5-position.

Molecular Formula C7H8FNS
Molecular Weight 157.21 g/mol
CAS No. 211868-21-2
Cat. No. B3380937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-fluoro-3-methylbenzenethiol
CAS211868-21-2
Molecular FormulaC7H8FNS
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1N)S)F
InChIInChI=1S/C7H8FNS/c1-4-2-5(8)3-6(10)7(4)9/h2-3,10H,9H2,1H3
InChIKeyCJVMGHHMHBIMHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-fluoro-3-methylbenzenethiol (CAS 211868-21-2): Technical Specification and Comparative Position for Procurement Decision-Making


2-Amino-5-fluoro-3-methylbenzenethiol (CAS 211868-21-2) is a multifunctional aromatic building block with the molecular formula C7H8FNS and a molecular weight of 157.21 g/mol . The compound features a distinctive 1,2,3,5-substitution pattern comprising an amino group at the 2-position, a thiol group at the 1-position, a methyl substituent at the 3-position, and a fluorine atom at the 5-position . This specific arrangement of functional groups—adjacent amino and thiol moieties for heterocycle formation combined with a fluorine atom that modulates electronic properties and participates in non-covalent interactions—distinguishes it from other aminothiophenol derivatives in terms of downstream synthetic utility and physicochemical behavior [1].

Why Generic Aminothiophenol Substitution Fails: Critical Differentiators of 2-Amino-5-fluoro-3-methylbenzenethiol


Generic substitution of aminothiophenol derivatives is precluded by the compound's precise 5-fluoro-3-methyl substitution architecture, which governs three non-interchangeable performance parameters. First, the fluorine atom at the 5-position serves as a critical hydrogen-bond acceptor in supramolecular assembly, enabling unique three-center S···H···F hydrogen bonding networks that non-fluorinated analogs cannot form [1]. Second, the methyl group at the 3-position modulates steric accessibility and electronic density at the adjacent nucleophilic centers, directly affecting reaction regioselectivity in heterocycle formation [2]. Third, the compound serves as the demonstrated precursor for fluorophenothiazine synthesis via Smiles rearrangement—a pathway that is substitution-specific and not generalizable to non-fluorinated or differently halogenated aminothiophenols [3].

Quantitative Differentiation Evidence: 2-Amino-5-fluoro-3-methylbenzenethiol vs. Structural Comparators


Supramolecular Hydrogen-Bonding Architecture: Fluorine-Dependent Three-Center S···H···F Bonding

The oxidation product of 2-amino-5-fluoro-3-methylbenzenethiol, bis(2-amino-5-fluoro-3-methylphenyl)disulfide, forms a unique three-dimensional supramolecular framework via three-center S···H···F hydrogen bonds and two-center N–H···F and N–H···S hydrogen bonds, as determined by single-crystal X-ray diffraction [1]. This hydrogen-bonding architecture is enabled specifically by the 5-fluoro substituent, which functions as a hydrogen-bond acceptor. The crystal structure revealed a monoclinic P21/n space group with unit cell parameters a = 11.8268(3) Å, b = 9.5770(3) Å, c = 12.3977(3) Å, β = 98.079(2)°, V = 1390.29(7) ų, Z = 4 [1]. Non-fluorinated aminothiophenol disulfides (e.g., bis(2-aminophenyl)disulfide) lack this fluorine-mediated supramolecular organization, forming only conventional N–H···S and N–H···N interactions [1].

Crystal Engineering Supramolecular Chemistry Hydrogen Bonding

Synthetic Route Feasibility: Fluoro vs. Bromo Analog Comparative Accessibility

2-Amino-5-fluoro-3-methylbenzenethiol and its 5-bromo analog were synthesized in parallel via the same hydrolytic cleavage route from their respective 2-amino-6-halo-4-methylbenzothiazole precursors [1]. Both compounds were prepared and characterized under identical experimental conditions using the reaction of 4-fluoro-2-methylaniline or 4-bromo-2-methylaniline with ammonium thiocyanate followed by cyclization with bromine and subsequent hydrolytic cleavage [1]. The study demonstrates that the synthetic methodology is equally applicable to both halogen variants, but procurement considerations diverge based on downstream application requirements [1]. The fluoro analog offers the advantage of fluorine-mediated supramolecular interactions not available with bromine substitution, while the bromo analog provides a heavier halogen for applications requiring increased polarizability or leaving-group capability [1].

Organic Synthesis Halogenated Building Blocks Synthetic Methodology

Class-Level Antimicrobial Activity: 2-Amino-5-fluorobenzenethiol Scaffold SAR

A structure-activity relationship study of 2-amino-5-fluorobenzenethiol derivatives (chloro-substituted variants 6a-6c) demonstrated potent antimicrobial activity with MIC values of 2-8 μg/mL against both Gram-positive bacterial strains and a panel of fungi [1]. Notably, these simple 2-amino-5-fluorobenzenethiol intermediates (6a-6c) exhibited higher antimicrobial activity than the more complex 4H-1,4-benzothiazine and benzothiazinone final products synthesized from them [1]. This finding establishes the 2-amino-5-fluorobenzenethiol core scaffold as intrinsically bioactive rather than merely a synthetic intermediate. While the target compound 2-amino-5-fluoro-3-methylbenzenethiol contains an additional 3-methyl substituent not present in the tested compounds, the conserved 2-amino-5-fluoro-thiophenol pharmacophore suggests class-level relevance [1].

Antimicrobial Discovery Medicinal Chemistry SAR Analysis

Fluorophenothiazine Precursor: Validated Synthetic Utility for Heterocycle Construction

2-Amino-5-fluoro-3-methylbenzenethiol has been experimentally validated as a precursor for the synthesis of 3-fluoro-1-methylphenothiazines and 7-fluoro-9-methylnitrophenothiazines via Smiles rearrangement [1]. The condensation of 2-amino-5-fluoro-3-methylbenzenethiol with o-halonitrobenzenes in ethanolic sodium acetate yields diphenyl sulfides, which upon formylation undergo Smiles rearrangement in alcoholic potassium hydroxide to produce fluorophenothiazines [1]. Alternatively, direct condensation with o-halonitrobenzenes containing activating nitro groups in ethanolic sodium hydroxide leads to in situ Smiles rearrangement, affording 7-fluoro-9-methylnitrophenothiazines [1]. These fluorophenothiazines can be further oxidized with 30% hydrogen peroxide in glacial acetic acid to yield fluorinated sulfones [1].

Heterocyclic Chemistry Fluorinated Pharmaceuticals Smiles Rearrangement

Evidence-Backed Application Scenarios for 2-Amino-5-fluoro-3-methylbenzenethiol Procurement


Crystal Engineering and Supramolecular Materials Design

Procurement for crystal engineering research where fluorine-mediated three-center S···H···F hydrogen bonding is specifically required. The oxidation product bis(2-amino-5-fluoro-3-methylphenyl)disulfide forms a unique 3D supramolecular framework via fluorine-dependent hydrogen bonds [1]. This behavior is not replicable with non-fluorinated 2-aminothiophenol derivatives, which lack the fluorine atom as a hydrogen-bond acceptor. Researchers investigating halogen-bonding interactions or designing crystalline materials with tailored packing motifs should prioritize this compound over non-fluorinated alternatives.

Fluorinated Phenothiazine and Sulfone Synthesis

Procurement for synthetic programs targeting fluorinated phenothiazines and their sulfone derivatives. The compound has demonstrated utility as a precursor in the synthesis of 3-fluoro-1-methylphenothiazines and 7-fluoro-9-methylnitrophenothiazines via Smiles rearrangement [1]. These fluorinated heterocycles are of interest for anticancer research and other pharmaceutical applications. The 5-fluoro-3-methyl substitution pattern is integral to this synthetic pathway, as the fluorine atom modulates the electronic properties required for successful Smiles rearrangement and subsequent biological activity.

2-Aminothiophenol Scaffold Antimicrobial SAR Programs

Procurement for antimicrobial structure-activity relationship (SAR) studies exploring the 2-amino-5-fluorobenzenethiol pharmacophore. Class-level evidence demonstrates that substituted 2-amino-5-fluorobenzenethiol derivatives exhibit potent antimicrobial activity with MIC values of 2-8 μg/mL against Gram-positive bacteria and fungi [1]. The target compound provides an additional 3-methyl substitution vector for SAR exploration beyond the chloro-substituted variants previously studied, enabling investigation of steric and electronic effects on antimicrobial potency.

Comparative Halogen SAR and Synthetic Methodology Development

Procurement for parallel halogen comparative studies between fluoro and bromo substituted 2-amino-3-methylbenzenethiols. Both analogs are accessible via identical synthetic routes [1], enabling direct head-to-head comparison of how halogen identity (fluorine vs. bromine) affects downstream reactivity, supramolecular behavior, and biological activity. This scenario is particularly relevant for medicinal chemistry programs optimizing lead compounds where halogen substitution critically impacts target binding, metabolic stability, or physicochemical properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-5-fluoro-3-methylbenzenethiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.